2-Methyl-3-sulfanylideneprop-2-enenitrile
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Overview
Description
2-Methyl-3-sulfanylideneprop-2-enenitrile is an organic compound with the molecular formula C4H5NS It is characterized by the presence of a nitrile group, a sulfanylidene group, and a methyl group attached to a prop-2-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-sulfanylideneprop-2-enenitrile typically involves the reaction of 2-methyl-3-butenenitrile with sulfur sources under controlled conditions. One common method involves the use of hydrogen sulfide gas in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-sulfanylideneprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-sulfanylideneprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-sulfanylideneprop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfanylidene group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-butenenitrile: Lacks the sulfanylidene group, making it less reactive in certain chemical reactions.
3-Methyl-2-sulfanylideneprop-2-enenitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-Methyl-3-sulfanylideneprop-2-enenitrile is unique due to the presence of both a nitrile and a sulfanylidene group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
91529-49-6 |
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Molecular Formula |
C4H3NS |
Molecular Weight |
97.14 g/mol |
InChI |
InChI=1S/C4H3NS/c1-4(2-5)3-6/h1H3 |
InChI Key |
JVNKCKJIWNOJCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=S)C#N |
Origin of Product |
United States |
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